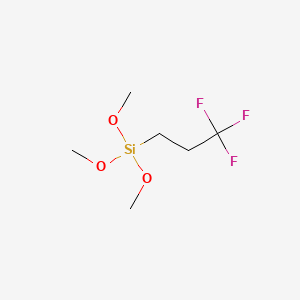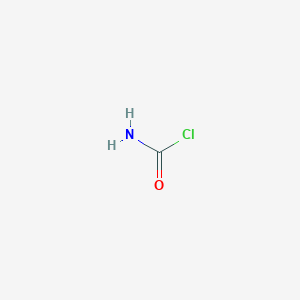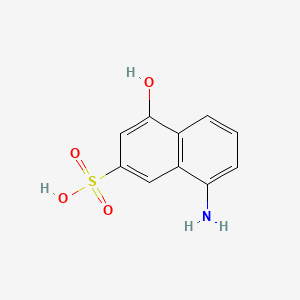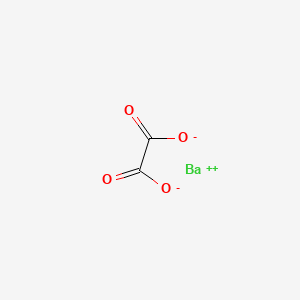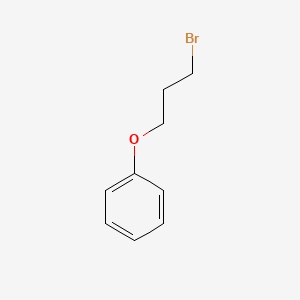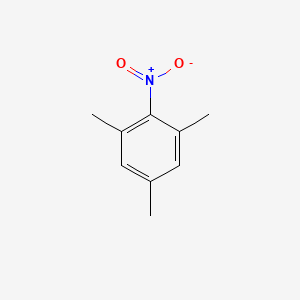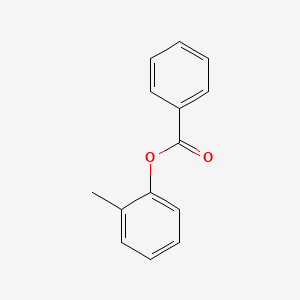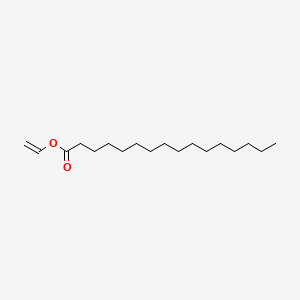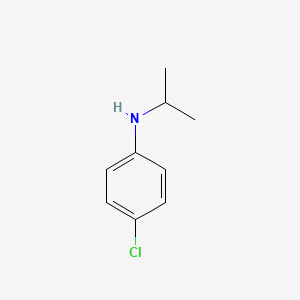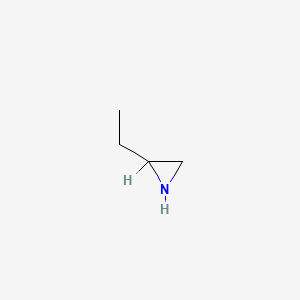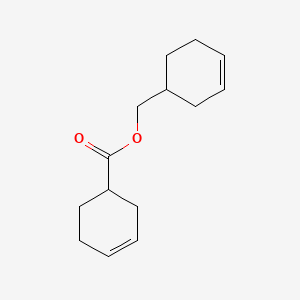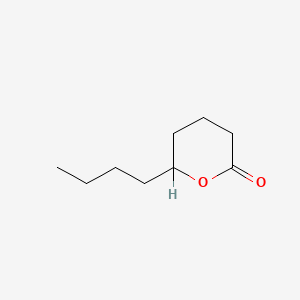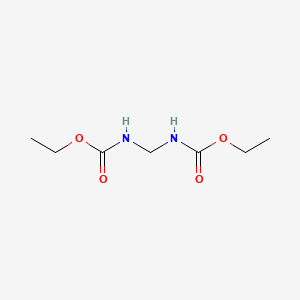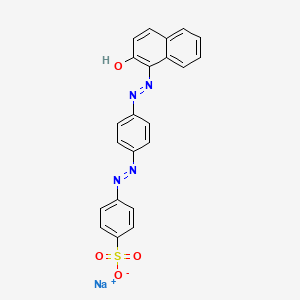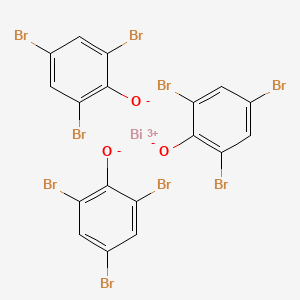
Phénol, 2,4,6-tribromo-, sel de bismuth(3+)
Vue d'ensemble
Description
Tribromophénate de bismuth: est un composé chimique de formule moléculaire C18H6BiBr9O3 . Il est connu pour ses propriétés antimicrobiennes et est couramment utilisé dans les pansements médicaux, en particulier pour le soin des brûlures et des plaies . Le composé est un sel de bismuth du tribromophénol, où le bismuth est à l'état d'oxydation +3.
Applications De Recherche Scientifique
Chemistry: Bismuth tribromophenate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is widely used in medical dressings, such as Xeroform, for its antimicrobial properties. It is effective against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Additionally, bismuth tribromophenate is being explored for its potential in treating gastrointestinal disorders and as an anti-cancer agent .
Industry: In industrial applications, bismuth tribromophenate is used in the production of flame retardants and as a stabilizer in plastics. Its antimicrobial properties also make it useful in coatings and paints to prevent microbial growth .
Mécanisme D'action
Target of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-Tribromophenol, is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of Phenol, 2,4,6-tribromo-, bismuth(3+) salt are fungi and other microorganisms that cause decay in wood .
Mode of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt interacts with its targets by disrupting their normal cellular functions . The compound’s bromine atoms make it more reactive, allowing it to interfere with the metabolic processes of the target organisms . This results in the inhibition of growth and reproduction of the fungi, thereby preserving the integrity of the wood .
Biochemical Pathways
It is known that the compound can disturb cellular calcium signaling in neuroendocrine cells . This disruption can lead to changes in the normal functioning of the cells, which may contribute to the fungicidal properties of the compound .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt is the prevention of fungal growth and wood decay . By inhibiting the growth and reproduction of fungi, the compound helps to preserve the structural integrity of wood and prolong its lifespan .
Action Environment
The action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt can be influenced by various environmental factors. For instance, the compound’s efficacy as a fungicide may be affected by the moisture content of the wood, as fungi typically thrive in moist environments . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Analyse Biochimique
Cellular Effects
Tbp, its parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Phenol, 2,4,6-tribromo-, bismuth(3+) salt vary with different dosages in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Phenol, 2,4,6-tribromo-, bismuth(3+) salt within cells and tissues are not well known. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction: Le tribromophénate de bismuth peut être synthétisé en faisant réagir du nitrate de bismuth avec du tribromophénol en milieu acide. La réaction implique généralement la dissolution du nitrate de bismuth dans un solvant approprié, tel que l'acide nitrique, puis l'ajout de tribromophénol. Le mélange est chauffé pour faciliter la réaction, ce qui conduit à la formation de tribromophénate de bismuth .
Méthodes de Production Industrielle: Dans les environnements industriels, le tribromophénate de bismuth est produit par une méthode similaire mais à plus grande échelle. Le processus implique un contrôle précis de la température et du pH pour assurer un rendement élevé et la pureté du produit. Le composé est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées .
Analyse Des Réactions Chimiques
Types de Réactions: Le tribromophénate de bismuth subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes de bismuth.
Réduction: Il peut être réduit en bismuth élémentaire dans des conditions spécifiques.
Réactifs et Conditions Courantes:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des réducteurs tels que le gaz hydrogène ou le borohydrure de sodium sont utilisés.
Substitution: Les réactions d'échange d'halogènes utilisent souvent des réactifs comme le chlore ou l'iode en présence d'un catalyseur.
Principaux Produits Formés:
Oxydation: Oxydes de bismuth (par exemple, Bi2O3).
Réduction: Bismuth élémentaire.
Substitution: Composés comme le trichlorophénate de bismuth ou le triiodophénate de bismuth.
Applications de Recherche Scientifique
Chimie: Le tribromophénate de bismuth est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques. Ses propriétés uniques le rendent précieux dans le développement de nouvelles méthodologies synthétiques .
Biologie et Médecine: Le composé est largement utilisé dans les pansements médicaux, tels que le Xeroform, pour ses propriétés antimicrobiennes. Il est efficace contre une variété d'agents pathogènes, y compris Staphylococcus aureus résistant à la méthicilline (SARM) et Pseudomonas aeruginosa . De plus, le tribromophénate de bismuth est exploré pour son potentiel dans le traitement des troubles gastro-intestinaux et comme agent anticancéreux .
Industrie: Dans les applications industrielles, le tribromophénate de bismuth est utilisé dans la production d'ignifugeants et comme stabilisateur dans les plastiques. Ses propriétés antimicrobiennes le rendent également utile dans les revêtements et les peintures pour prévenir la croissance microbienne .
Mécanisme d'Action
Le tribromophénate de bismuth exerce ses effets antimicrobiens en perturbant les parois cellulaires des bactéries, ce qui conduit à la lyse cellulaire et à la mort. Le composé se lie à la membrane cellulaire bactérienne, provoquant une augmentation de la perméabilité et une fuite du contenu cellulaire . De plus, les ions bismuth peuvent interférer avec l'activité enzymatique et la synthèse protéique au sein de la cellule bactérienne .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Sous-salicylate de bismuth: Utilisé pour les troubles gastro-intestinaux et possède des propriétés antimicrobiennes similaires.
Sous-nitrate de bismuth: Utilisé dans le soin des plaies et comme agent gastro-intestinal.
Citrate de bismuth: Utilisé dans le traitement des infections à Helicobacter pylori.
Unicité: Le tribromophénate de bismuth est unique en raison de sa combinaison spécifique de bismuth et de tribromophénol, qui fournit une activité antimicrobienne accrue par rapport à d'autres composés du bismuth.
Propriétés
IUPAC Name |
bismuth;2,4,6-tribromophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHCOFTVLEOCB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6BiBr9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-79-6 (Parent) | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063729 | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-83-7 | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth tris(2,4,6-tribromophenoxide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TRIBROMOPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


